molecular formula C20H28O4 B12742858 Sonomolide A CAS No. 172486-70-3

Sonomolide A

Cat. No.: B12742858
CAS No.: 172486-70-3
M. Wt: 332.4 g/mol
InChI Key: IRMOTGCMHMASFO-IQDQMAIWSA-N
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Description

Sonomolide A is a bioactive organic compound of significant interest in pharmaceutical and chemical research due to its unique structural and functional properties.

Properties

CAS No.

172486-70-3

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,2S,6S,7R,9R,12S,13S,16S)-6-ethenyl-13,16-dihydroxy-1,12-dimethyl-5-methylidene-10-oxatetracyclo[7.6.1.02,7.012,16]hexadecan-11-one

InChI

InChI=1S/C20H28O4/c1-5-12-11(2)6-7-14-13(12)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5,12-16,21,23H,1-2,6-10H2,3-4H3/t12-,13+,14+,15+,16-,18-,19-,20+/m1/s1

InChI Key

IRMOTGCMHMASFO-IQDQMAIWSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]3([C@@]1([C@@H](C[C@@H]4[C@@H]2CCC(=C)[C@H]4C=C)OC3=O)O)C)O

Canonical SMILES

CC12CCC(C3(C1(C(CC4C2CCC(=C)C4C=C)OC3=O)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sonomolide A typically involves multiple steps, including the formation of the macrocyclic lactone ring. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired structure.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific strains of microorganisms that naturally produce the compound. Alternatively, semi-synthetic methods can be employed, where a naturally derived precursor is chemically modified to yield this compound. These methods aim to optimize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions: Sonomolide A undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Sonomolide A has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study macrolide synthesis and reactivity.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of Sonomolide A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects. For example, this compound may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

The following comparison focuses on two compounds analogous to Sonomolide A: Amphotericin B (a polyene macrolide) and Doxorubicin Hydrochloride (an anthracycline antibiotic). These compounds share structural motifs (e.g., macrocyclic rings) or functional roles (e.g., anticancer/antimicrobial activity) with this compound.

Table 1: Key Properties of this compound and Comparable Compounds

Property This compound Amphotericin B Doxorubicin Hydrochloride
Molecular Class Macrolide/Polyketide Polyene Macrolide Anthracycline Glycoside
Primary Use Antimicrobial (hypothesized) Antifungal Anticancer
Solubility Lipophilic (estimated) Poor aqueous solubility Water-soluble (as HCl salt)
Mechanism of Action Membrane disruption (proposed) Binds ergosterol in fungal membranes DNA intercalation, topoisomerase inhibition
FDA Approval Status Preclinical Approved (liposomal formulations) Approved (multiple formulations)

Structural Similarities and Differences

  • Macrocyclic Core: this compound and Amphotericin B both feature a macrocyclic lactone ring, a hallmark of macrolides. However, Amphotericin B includes a conjugated polyene system critical for antifungal activity, whereas this compound’s ring substituents remain uncharacterized .
  • Functional Groups: Doxorubicin contains a planar anthraquinone moiety enabling DNA intercalation, a feature absent in this compound. This distinction underscores this compound’s hypothesized membrane-targeting mechanism .

Functional and Pharmacological Contrasts

  • Formulation Challenges: Unlike Doxorubicin, which is water-soluble and stable in saline, this compound’s lipophilicity may necessitate lipid-based delivery systems akin to Amphotericin B’s liposomal formulations .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Sonomolide A from natural sources?

  • Methodological Answer : Isolation typically involves bioassay-guided fractionation using solvent partitioning, column chromatography (e.g., silica gel, Sephadex LH-20), and HPLC purification. Structural characterization employs NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). X-ray crystallography is critical for confirming stereochemistry. Cross-validate findings with databases like PubChem or natural product libraries to ensure accuracy .

Q. How can researchers identify this compound’s primary pharmacological targets during in vitro screening?

  • Methodological Answer : Use target-based assays (e.g., enzyme inhibition, receptor binding) combined with phenotypic screening (e.g., cytotoxicity, apoptosis assays). Employ techniques like thermal shift assays (TSA) to confirm target engagement. Validate hits using siRNA knockdown or CRISPR-Cas9 gene editing to establish causality. Dose-response curves and IC₅₀ calculations should adhere to statistical precision guidelines (e.g., ±SEM, p < 0.05) .

Q. What in vitro models are most suitable for assessing this compound’s bioactivity?

  • Methodological Answer : Prioritize cell lines with genetic relevance to the disease of interest (e.g., cancer: NCI-60 panel; inflammation: RAW 264.7 macrophages). Include positive controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch variability in cell culture. Use multiplex assays (e.g., Luminex) to measure cytokine profiles or metabolic activity (MTT/XTT). Report data as mean ± SD with n ≥ 3 replicates .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies between in vivo and in vitro efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability, tissue distribution, and metabolite activity. Compare results across multiple animal models (e.g., xenograft vs. syngeneic tumors). Use microdialysis or LC-MS/MS to quantify unbound drug concentrations in target tissues. Address interspecies metabolic differences via humanized liver models .

Q. What strategies are effective for analyzing contradictory data in this compound’s mechanism of action (MOA) studies?

  • Methodological Answer : Apply systematic review frameworks (PRISMA) to aggregate evidence. Perform pathway enrichment analysis (e.g., KEGG, GO) on omics data to identify consensus targets. Use orthogonal assays (e.g., SPR for binding affinity, CRISPR for gene validation) to confirm hypotheses. Transparently report conflicting data and consider variables like cell passage number or assay conditions .

Q. How can researchers optimize this compound’s synergistic effects with other compounds in combinatorial therapy?

  • Methodological Answer : Use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI). Test ratios spanning 1:10 to 10:1 and monitor for antagonism. Validate in 3D co-culture models or patient-derived organoids. Include isobolograms and mechanistic studies (e.g., RNA-seq) to elucidate interaction pathways .

Q. What computational and experimental approaches are recommended for studying this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) with site-directed mutagenesis of putative binding pockets. Synthesize analogs via semi-synthesis or genetic engineering of biosynthetic pathways. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report ΔG values and correlation coefficients (R²) .

Q. How should stability studies be designed to evaluate this compound’s long-term storage under varying conditions?

  • Methodological Answer : Follow ICH Q1A guidelines: test degradation under heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Use UPLC-PDA to monitor purity and LC-MS to identify degradation products. Accelerated stability data (6 months) should align with real-time results (24 months). Include statistical comparisons (ANOVA) for batch variability .

Data Presentation and Statistical Guidelines

  • Tables : Organize data into columns with clear headers (e.g., "IC₅₀ Values Across Cell Lines"). Use footnotes for abbreviations (e.g., SD = standard deviation). Ensure self-explanatory titles (e.g., "Table II: Synergistic Effects of this compound and Paclitaxel") .
  • Figures : Label axes with units (e.g., "Concentration (μM)"). Use error bars (SEM/SD) and asterisks for significance (p < 0.05, *p < 0.01). Provide high-resolution images (300 dpi) in TIFF/PDF format .
  • Statistical Reporting : Justify significant digits (e.g., IC₅₀ = 1.2 ± 0.3 μM, not 1.234 ± 0.345 μM). Avoid "significant" without p-values; specify tests used (e.g., two-tailed t-test) .

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